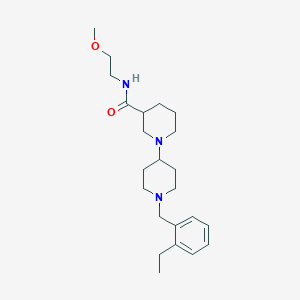![molecular formula C17H25NO2 B5324402 N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5324402.png)
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide, also known as SR9009, is a synthetic compound that has been developed for scientific research purposes. It is a selective agonist of the Rev-ErbAα protein, which plays a significant role in regulating the body's circadian rhythm and metabolism. SR9009 has been found to have potential applications in a variety of scientific fields, including pharmacology, physiology, and biochemistry.
作用机制
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide works by binding to the Rev-ErbAα protein, which is a transcriptional repressor that regulates the expression of genes involved in metabolism and circadian rhythm. By activating this protein, this compound can increase the metabolic rate of the body and improve the body's ability to burn fat. Additionally, this compound can help regulate the body's circadian rhythm, which can have a significant impact on overall health and well-being.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase the expression of genes involved in metabolism and energy production, which can lead to increased energy levels and improved physical performance. Additionally, this compound has been found to improve insulin sensitivity and glucose tolerance, making it a potential treatment for type 2 diabetes. It has also been shown to have a protective effect on the liver and brain, reducing the risk of neurodegenerative diseases and liver damage.
实验室实验的优点和局限性
One of the main advantages of using N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide in scientific research is its ability to selectively target the Rev-ErbAα protein, which can lead to more precise and accurate results. Additionally, this compound has been shown to have a relatively low toxicity profile, making it safe for use in laboratory experiments. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale experiments. Additionally, the long-term effects of this compound on the body are not yet fully understood, which can make it difficult to assess its safety and efficacy in the long term.
未来方向
There are many potential future directions for research involving N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide. One area of interest is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases, and further research in these areas could lead to the development of new therapies. Finally, there is also potential for the development of new drugs that target the Rev-ErbAα protein, which could have significant implications for the treatment of a variety of diseases.
合成方法
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The starting material for the synthesis is 3,4-dimethylphenol, which is converted into the corresponding bromide derivative. This intermediate is then reacted with methylamine to generate the amine derivative, which is further reacted with cyclopentanecarboxylic acid to form the final product.
科学研究应用
N-[2-(3,4-dimethylphenoxy)-1-methylethyl]cyclopentanecarboxamide has been extensively studied in various scientific fields due to its potential therapeutic applications. It has been found to have a significant impact on the circadian rhythm and metabolism of the body, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, cancer, and cardiovascular diseases.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenoxy)propan-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-12-8-9-16(10-13(12)2)20-11-14(3)18-17(19)15-6-4-5-7-15/h8-10,14-15H,4-7,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDVTXIRFNXOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)NC(=O)C2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)acryloyl]leucine](/img/structure/B5324332.png)
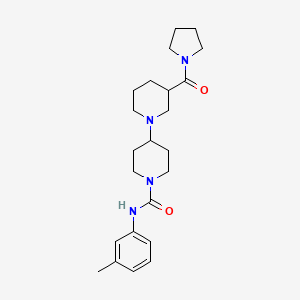
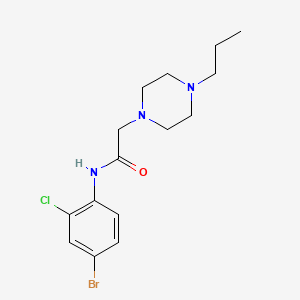
![3-(benzylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5324359.png)
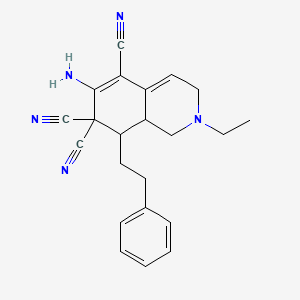
![1-{[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N-(4-methoxyphenyl)-3-piperidinamine dihydrochloride](/img/structure/B5324377.png)
![methyl 2-{[2-cyano-3-(2,4-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5324380.png)
![3-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]-1-methylethoxy}pyridine](/img/structure/B5324384.png)
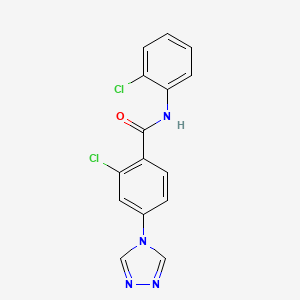

![1-[3-(difluoromethoxy)phenyl]-3-[4-(3-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5324400.png)
![N,N-diethyl-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5324401.png)
![N'-{4-methoxy-3-[(8-quinolinyloxy)methyl]benzylidene}-4-biphenylcarbohydrazide](/img/structure/B5324417.png)
